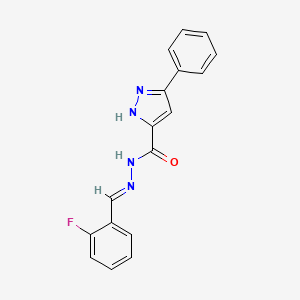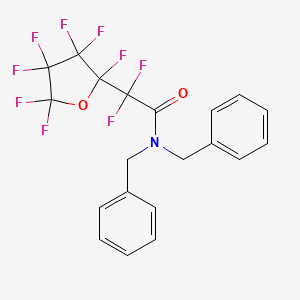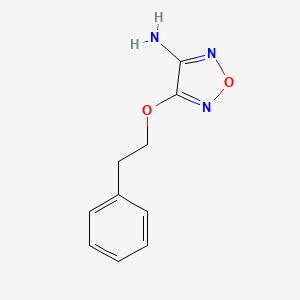![molecular formula C15H21N3OS B5597018 N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide](/img/structure/B5597018.png)
N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," has been extensively studied. These syntheses often involve the reaction of morpholine with various aldehydes or isocyanides to form structurally complex and biologically active compounds. For instance, Kobayashi et al. (2013) developed a procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides, which shares a similar synthetic pathway with the compound (Kobayashi, Yamane, & Fukamachi, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," often features complex arrangements that impact their physical and chemical properties. For example, Hui Lin et al. (2012) discussed the chair conformations of morpholine rings and their interactions in the crystal structure, which could be relevant for understanding the structural characteristics of similar compounds (Hui Lin, Weiyao Wu, Jing-Jing Zhang, & Sheng-li Cao, 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide" and related compounds are influenced by their structural elements. For example, the presence of the morpholine moiety and the indolinecarbothioamide group can affect the molecule's reactivity towards nucleophiles and electrophiles, as well as its participation in various chemical reactions. Singh et al. (2001) studied the tellurated derivative of morpholine, which provides insights into how substituents on the morpholine ring can influence the molecule's chemical behavior (A. Singh, J. Kumar, & R. Butcher, 2001).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide," are crucial for their application in various fields. These properties include solubility, melting point, and crystalline structure, which are determined by the molecular structure and intermolecular forces. The study by Hui Lin et al. (2012) on a similar morpholine compound provides valuable data on these aspects, highlighting the importance of crystallographic analysis in understanding these properties (Hui Lin et al., 2012).
Chemical Properties Analysis
The chemical properties of "N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide" are influenced by its functional groups, which dictate its reactivity and interaction with other molecules. Research on similar compounds, such as the study by Singh et al. (2001), can shed light on how these properties are affected by structural modifications and can guide the synthesis of derivatives with desired chemical behaviors (A. Singh, J. Kumar, & R. Butcher, 2001).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, such as those synthesized in the study by Başoğlu, Yolal, Demirba, and Bektaş (2012), exhibit good antitubercular activities. These compounds were synthesized through a series of chemical reactions involving Schiff base formation, conversion to thiazolidinone and thiazoline derivatives, and finally to 1,3,4-thiadiazole or 1,2,4-triazole compounds. The antimicrobial activity was attributed to the structural features of these synthesized molecules (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anticancer and Hypoglycemic Activities
Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, and El-Emam (2017) synthesized adamantane-isothiourea hybrid derivatives, including compounds derived from N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide. These compounds showed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in streptozotocin-induced diabetic rats. The research suggests a potential application in treating diabetes and infections, highlighting the versatility of N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide derivatives in medicinal chemistry (Al-Wahaibi et al., 2017).
Neuroprotective Agents
In the context of neurology, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, was synthesized by Wu et al. (2003) as an orally bioavailable KCNQ2 potassium channel opener. It showed significant oral activity in reducing the number of cortical spreading depressions in a rat model of migraine, indicating potential therapeutic applications in neurology (Wu et al., 2003).
Structural and Supramolecular Chemistry
Lin, Wu, Zhang, and Cao (2012) explored the crystal structure of a compound closely related to N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide. The study provided insights into the molecular conformation, hydrogen bonding, and supramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in materials science and pharmaceuticals (Lin, Wu, Zhang, & Cao, 2012).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c20-15(16-6-8-17-9-11-19-12-10-17)18-7-5-13-3-1-2-4-14(13)18/h1-4H,5-12H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWSDVGJHDUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,8,9-tetramethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5596938.png)


![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)

![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)
![1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597012.png)
![2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)
![(1S*,5R*)-3-(5-chloro-2-fluorobenzyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597027.png)
![4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5597029.png)
